molecular formula C17H12N2 B1427009 5-Phenyl-5H-pyrido[3,2-b]indole CAS No. 1541200-53-6

5-Phenyl-5H-pyrido[3,2-b]indole

Cat. No.: B1427009
CAS No.: 1541200-53-6
M. Wt: 244.29 g/mol
InChI Key: NGQWQTGGMORPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-5H-pyrido[3,2-b]indole, also known as 9-Phenyl-δ-carboline, is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to an indole ring, with a phenyl group attached at the 5-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5H-pyrido[3,2-b]indole can be achieved through various synthetic routes. One common method involves the domino Pd- and Cu-catalyzed C–N coupling reactions of 3-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with amines . This method provides good yields and is practical for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5H-pyrido[3,2-b]indole is unique due to the presence of both the phenyl group and the fused pyridine ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

5-phenylpyrido[3,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2/c1-2-7-13(8-3-1)19-15-10-5-4-9-14(15)17-16(19)11-6-12-18-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQWQTGGMORPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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